tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate
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Overview
Description
tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate is a chemical compound with a complex structure that includes a chromen-7-yl group, a phenyl group, and a tert-butyl ester.
Preparation Methods
The synthesis of tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the reaction of 4-oxo-3-phenylchromen-7-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of polymers or as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-7-yl group may play a role in binding to these targets, while the phenyl group can enhance the compound’s stability and specificity. The tert-butyl ester group may influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate include:
Tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate: This compound has a similar structure but with a different position of the oxo group.
Tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate: This compound has an ethyl group instead of a phenyl group. The uniqueness of tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)26-19(22)13-24-15-9-10-16-18(11-15)25-12-17(20(16)23)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQWXHBIKOUNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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